Deoxynyboquinone

NQO1 bioactivation in vivo antitumor efficacy programmed necrosis

Only Deoxynyboquinone (DNQ) is one of two NQO1-bioactivatable compound classes validated to induce cancer cell death strictly via NQO1-mediated futile redox cycling. Unlike generic quinones, DNQ shows superior substrate processing efficiency vs. mitomycin C, RH1, EO9, and streptonigrin, and retains hypoxia activity unlike elesclomol. With a 6-fold in vivo dose advantage over β-lapachone and nanomolar potency against drug-resistant lines, substituting DNQ risks experimental failure. Choose DNQ for definitive NQO1-pathway studies.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
Cat. No. B1670260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxynyboquinone
SynonymsDeoxynyboquinone;  DNQ;  NSC 165572;  NSC-165572;  NSC165572.
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C
InChIInChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18)
InChIKeyKJYPAIRTXRKKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deoxynyboquinone (DNQ) Procurement Guide: NQO1-Activated Anticancer Quinone for Targeted Research


Deoxynyboquinone (DNQ) is a naturally derived anthraquinone and NQO1-bioactivatable small molecule that induces programmed necrosis in cancer cells via NQO1-dependent futile redox cycling [1]. Unlike many putative NQO1 substrates, DNQ has been validated in head-to-head assays as one of only two compound classes that convincingly induce cancer cell death through NQO1-mediated activation [2]. Its activity is strictly dependent on NQO1 overexpression, a trait common in pancreatic, lung, breast, and colon cancers, positioning DNQ as a high-value research tool for NQO1-targeted therapeutic studies [1][2].

Why Deoxynyboquinone Cannot Be Substituted with Other NQO1-Bioactivatable Quinones


Generic substitution among NQO1-bioactivatable quinones is scientifically unsound. Head-to-head comparative studies reveal that not all proposed NQO1 substrates are functionally equivalent; only two classes of compounds (β-lapachone and DNQ) convincingly induce cancer cell death through NQO1-mediated activation [1]. Among these, DNQ demonstrates significantly superior substrate processing efficiency compared to mitomycin C, RH1, EO9, and streptonigrin, which exhibit substantially weaker or negligible NQO1-dependent lethality [2]. Furthermore, DNQ maintains cytotoxic activity under hypoxic conditions unlike elesclomol, a critical differentiator for tumor microenvironment research [3]. Substituting DNQ with an inadequately validated analog risks experimental failure due to insufficient NQO1 processing or loss of activity in physiologically relevant oxygen tensions.

Deoxynyboquinone Quantitative Differentiation: Comparative Evidence Against NQO1 Substrate Alternatives


In Vivo Efficacy at 6-Fold Lower Dose vs. β-Lapachone in Murine Xenograft Models

In murine tumor xenograft studies, deoxynyboquinone achieved equivalent antitumor efficacy to β-lapachone at a 6-fold lower dose [1]. This dose-sparing effect has direct implications for therapeutic window optimization and reduced systemic exposure risk [1].

NQO1 bioactivation in vivo antitumor efficacy programmed necrosis

Superior NQO1 Substrate Processing Efficiency in Direct Comparative Enzymatic Assays

In head-to-head in vitro enzymatic assays comparing six NQO1-bioactivatable quinones (mitomycin C, RH1, EO9, streptonigrin, β-lapachone, and DNQ), deoxynyboquinone was identified as the superior NQO1 substrate with the highest processing efficiency [1]. The study established a definitive correlation between in vitro NQO1 processing rate and cancer cell killing potency, with DNQ outperforming all comparators [1].

NQO1 substrate kinetics enzymatic processing structure-activity relationship

Retention of Cytotoxic Activity Under Hypoxic Conditions vs. Elesclomol

Unlike the experimental ROS-generating therapeutic elesclomol, which loses activity under low oxygen tension, deoxynyboquinone retains its ability to induce cancer cell death under hypoxic conditions (HeLa cells, IC50: 5.1 μM) [1][2]. This property is particularly relevant given that solid tumors contain hypoxic regions that often drive resistance to conventional therapies [1].

tumor hypoxia ROS-generating therapeutics hypoxia resistance

Broad-Spectrum Nanomolar Potency Across Diverse Cancer Cell Lines vs. SCH 538415

Deoxynyboquinone exhibits potent cytotoxic activity across a broad panel of cancer cell lines, with IC50 values ranging from 16 nM to 210 nM after 72-hour exposure [1][2]. This potency is approximately 10-fold greater than that of the structurally related compound SCH 538415, which shares a similar anthraquinone scaffold but lacks the optimized substitution pattern of DNQ [3].

cancer cell panel IC50 profiling anthraquinone SAR

Exquisite NQO1-Dependent Selectivity: Differential Activity in NQO1+ vs. NQO1- Isogenic Cell Lines

Short-term exposure of NQO1-positive cancer cells to deoxynyboquinone triggers rapid programmed necrosis, while genetically matched NQO1-negative cells remain completely unaffected [1]. siRNA-mediated knockdown of NQO1 or PARP1 in NQO1+ cells rescues them from DNQ-induced lethality, confirming strict NQO1 dependence [1]. This selectivity profile has been further validated in enzymatic studies showing that DNQ anticancer activity is strictly dependent on active NQO1 overexpression [2].

target selectivity isogenic cell models NQO1 dependency

Validated Synthetic Route Enabling Scalable Procurement vs. Natural Product Isolation Limitations

A modular, seven-step synthetic route for deoxynyboquinone has been established, employing three palladium-mediated coupling reactions that enable access to multigram quantities [1][2]. This synthetic accessibility contrasts with reliance on fermentation-based natural product isolation (though a Pseudonocardia sp. fermentation method exists as a patent alternative [3]) and positions DNQ as a reliably scalable research reagent. The synthesis was critical for conducting extensive mechanistic evaluations and animal experiments [2].

chemical synthesis scalable production procurement reliability

Deoxynyboquinone Priority Research and Procurement Application Scenarios


NQO1-Dependent Programmed Necrosis Mechanism Studies

Deoxynyboquinone is ideally suited for investigators studying NQO1-dependent programmed necrosis pathways. DNQ induces futile redox cycling that consumes oxygen and generates extensive ROS, leading to DNA lesions, PARP1 hyperactivation, and severe NAD+/ATP depletion that triggers Ca2+-dependent programmed necrosis [1]. Its strict NQO1 dependence, validated via siRNA knockdown and isogenic cell line studies, provides a clean experimental system for dissecting NQO1-mediated cell death mechanisms without confounding off-target effects [1]. Researchers should prioritize DNQ over β-lapachone when in vivo dosing efficiency (6-fold dose advantage) is a critical experimental consideration [1].

Hypoxic Tumor Microenvironment Pharmacology

For studies requiring ROS-generating anticancer agents that remain active in hypoxic tumor regions, deoxynyboquinone offers a critical advantage over elesclomol and other hypoxia-sensitive compounds. DNQ retains quantifiable cytotoxicity under low oxygen tension (HeLa IC50: 5.1 μM), making it suitable for 3D spheroid models, patient-derived organoids cultured under physiological oxygen gradients, and in vivo models where tumor hypoxia influences therapeutic response [1][2]. This property enables more physiologically relevant assessment of NQO1-targeted therapeutic strategies.

Multidrug-Resistant Cancer Cell Line Screening

Deoxynyboquinone maintains potent nanomolar activity (IC50: 16–210 nM) across a panel of cancer cell lines including the multidrug-resistant HL-60/ADR leukemia line [1]. This profile makes DNQ an excellent positive control or test compound for screening campaigns targeting NQO1-overexpressing tumors with acquired drug resistance. The broad activity spectrum reduces the need for compound optimization across different cellular backgrounds, streamlining assay development and high-throughput screening workflows.

NQO1 Biomarker-Driven Preclinical Development

Given that NQO1 is overexpressed in pancreatic, lung, breast, and colon cancers and correlates with poor patient outcome, deoxynyboquinone serves as a critical tool compound for validating NQO1 as a personalized medicine target [1][2]. DNQ's outstanding pharmacokinetic properties in derivative form (IB-DNQ) and the availability of NQO1 diagnostics position this compound class for translational development [1]. Researchers establishing NQO1-stratified preclinical models should select DNQ as the benchmark substrate for assessing NQO1-dependent therapeutic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxynyboquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.